Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)-
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Overview
Description
Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)- is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are bicyclic heterocycles containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . For the specific compound Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)-, the synthetic route may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole core.
Thioether Formation: The phenylethenylthio substituent can be introduced through a thioetherification reaction, where a thiol group reacts with an alkene or alkyne.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis and the use of eco-friendly solvents and catalysts are preferred . For large-scale production, continuous flow reactors and microwave-assisted synthesis may be utilized to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenylethenylthio substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)- involves its interaction with various molecular targets and pathways. The nitro groups and the benzothiazole core can interact with biological macromolecules, leading to potential antimicrobial or anticancer effects . The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-nitrobenzothiazole
- 2-Chloro-6-nitrobenzothiazole
- 2-Mercaptobenzothiazole
Uniqueness
Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)- is unique due to the presence of both nitro groups and a phenylethenylthio substituent.
Properties
Molecular Formula |
C15H9N3O4S2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-nitro-2-[(E)-2-nitro-2-phenylethenyl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H9N3O4S2/c19-17(20)11-6-7-12-14(8-11)24-15(16-12)23-9-13(18(21)22)10-4-2-1-3-5-10/h1-9H/b13-9+ |
InChI Key |
LDSSHVUOXCCNJD-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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